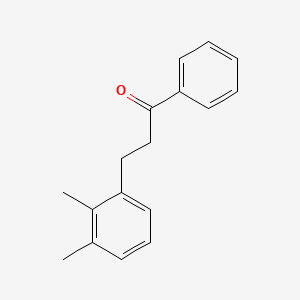
4'-Chloro-3-(3,4-dimethylphenyl)-2'-fluoropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4’-Chloro-3-(3,4-dimethylphenyl)-2’-fluoropropiophenone” is a chemical compound . The molecular formula of this compound is C17H16ClFO .
Synthesis Analysis
The synthesis of similar compounds often involves Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Another approach involves catalytic protodeboronation of alkyl boronic esters using a radical approach .
Applications De Recherche Scientifique
Environmental Applications :
- Sonochemical degradation of organic pollutants: The use of ultrasound to mineralize chlorophenols and fluorophenols in dilute aqueous solutions is a notable application. This method shows significant advantages over other remediation methods due to minimal formation of organic byproducts and efficient mineralization rates (Goskonda, Catallo, & Junk, 2002).
Material Science and Optics :
- Developing materials for nonlinear optics: Research in crystal structures and packing of fluorophenyl and dimethylphenoxy triazines is significant. These materials are investigated for their potential in octupolar nonlinear optics (NLO), with a focus on their intermolecular interactions and structural comparisons (Boese et al., 2002).
Chemical Reactivity and Synthesis :
- Studies on molecular geometry and chemical reactivity: Synthesis and spectral analysis of chloro and fluorophenyl dihydroacridinones have been conducted to understand their molecular geometry and reactivity. This research includes quantum chemical studies and analysis of molecular electrostatic potential (Satheeshkumar et al., 2017).
- Reductive dechlorination of chlorophenols: This application is crucial in environmental chemistry, where a sulfate-reducing consortium is used for the reductive dechlorination of chlorophenols under anaerobic conditions (Häggblom, 1998).
Analytical Chemistry :
- Chromatographic separation and detection of phenols: The development of sensitive methods for the separation and detection of various phenols, including chloro and fluorophenols, using high-performance liquid chromatography (HPLC) is an essential application in analytical chemistry (Landzettel et al., 1995).
Propriétés
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-3-4-13(9-12(11)2)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXUYAHXIKJNHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644860 |
Source


|
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3-(3,4-dimethylphenyl)-2'-fluoropropiophenone | |
CAS RN |
898779-73-2 |
Source


|
| Record name | 1-Propanone, 1-(4-chloro-2-fluorophenyl)-3-(3,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














